2-((1-((2,5-Difluorobenzyl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine
Description
Properties
IUPAC Name |
2-[1-[(2,5-difluorophenyl)methylsulfonyl]piperidin-3-yl]oxy-5-fluoropyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O3S/c17-12-3-4-15(19)11(6-12)10-26(23,24)22-5-1-2-14(9-22)25-16-20-7-13(18)8-21-16/h3-4,6-8,14H,1-2,5,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYDSLKCVFQQBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CC2=C(C=CC(=C2)F)F)OC3=NC=C(C=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-((2,5-Difluorobenzyl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine is a synthetic organic molecule with potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its unique structural features suggest it may exhibit various biological activities, including antimicrobial and anticancer properties. This article aims to provide a detailed overview of its biological activity based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it possesses a molecular weight of approximately 351.4 g/mol. The structure includes a piperidine ring, a sulfonyl group, and a fluorinated pyrimidine moiety, which contribute to its chemical reactivity and biological interactions.
The biological activity of this compound is hypothesized to arise from its ability to interact with specific molecular targets within cells. The presence of the sulfonyl group may enhance binding affinities to enzymes or receptors involved in critical biological pathways. Such interactions can lead to modulation of cellular functions, potentially resulting in therapeutic effects.
Biological Activity Overview
Research indicates that 2-((1-((2,5-Difluorobenzyl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures demonstrate significant inhibitory effects against various bacterial strains. For instance, related fluorinated compounds have shown effectiveness against Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Analogous compounds have been evaluated for their cytotoxic effects on cancer cell lines. For example, certain piperidine derivatives have shown promising results against melanoma and leukemia cells, indicating potential for further development as anticancer agents .
Comparative Analysis
A comparative analysis with similar compounds reveals differences in biological efficacy based on structural variations:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-((1-((2-Fluorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrazine | Contains a pyrazine instead of pyrimidine | Moderate antimicrobial activity |
| 2-((1-((2-Chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrazine | Chlorine substitution | Lower potency compared to fluorinated analogs |
| 2-((1-((2-Methylbenzyl)sulfonyl)piperidin-3-yl)oxy)pyrazine | Methyl group addition | Altered pharmacokinetic profile |
Case Studies
- In Vitro Studies : A recent study evaluated the cytotoxicity of related piperidine derivatives against various cancer cell lines. Results indicated that the presence of the sulfonyl group significantly enhanced the compounds' ability to inhibit cell proliferation in vitro .
- Microbial Resistance : Another study explored the antimicrobial properties of fluorinated compounds against resistant strains of bacteria. The findings suggested that modifications such as fluorination could improve efficacy against resistant pathogens .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrimidine derivatives. For instance, a series of trifluoromethyl pyrimidine derivatives were synthesized and evaluated for their anticancer activities against various cancer cell lines such as PC3, K562, Hela, and A549. The results indicated that certain compounds exhibited moderate to good anticancer activities at low concentrations (5 µg/ml), with some compounds showing inhibition rates exceeding 60% against PC3 cells .
Table 1: Anticancer Activity of Pyrimidine Derivatives
| Compound | Cell Line | Inhibition Rate (%) |
|---|---|---|
| Compound 5l | PC3 | 64.20 |
| Compound 5n | PC3 | 51.71 |
| Compound 5o | PC3 | 50.52 |
| Compound 5r | PC3 | 55.32 |
| Compound 5v | PC3 | 64.20 |
Antifungal and Insecticidal Properties
The compound has also been investigated for its antifungal and insecticidal activities. In vitro tests revealed that several pyrimidine derivatives exhibited significant antifungal activity against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum, with some compounds achieving inhibition rates above 80% .
Table 2: Antifungal Activity of Pyrimidine Derivatives
| Compound | Target Pathogen | Inhibition Rate (%) |
|---|---|---|
| Compound 5a | B. cinerea | 96.76 |
| Compound 5b | B. cinerea | 100.00 |
| Compound 5v | S. sclerotiorum | 82.73 |
Similarly, insecticidal assays demonstrated that certain derivatives had promising mortality rates against pests such as Mythimna separata and Spodoptera frugiperda at concentrations around 500 µg/ml .
Table 3: Insecticidal Activity of Pyrimidine Derivatives
| Compound | Target Pest | Mortality Rate (%) |
|---|---|---|
| Compound 5w | S. frugiperda | 90.0 |
| Compound 5o | S. frugiperda | 80.0 |
| Compound 5t | M. separata | 83.3 |
Agricultural Applications
The antifungal properties of the compound suggest its potential use in agricultural settings as a fungicide to control crop diseases caused by fungal pathogens. The effectiveness against various fungi indicates that it could be developed into a viable agricultural product.
Material Science Applications
The unique chemical structure of 2-((1-((2,5-Difluorobenzyl)sulfonyl)piperidin-3-yl)oxy)-5-fluoropyrimidine may also lead to applications in material science, particularly in the synthesis of polymers or composites where specific interactions with other materials are required.
Comparison with Similar Compounds
Key Observations:
Pyrimidine Substituent :
- The target compound and the cyclohexyl analog share a 5-fluoro group, which reduces metabolic oxidation compared to the 5-chloro substituent in the phenylsulfonyl analog . Chlorine’s larger atomic radius may hinder binding in sterically restricted pockets.
The 3,5-difluorophenyl substituent in lacks the methylene spacer, reducing flexibility but increasing planarity for flat binding pockets. The cyclohexyl group in is non-aromatic and highly lipophilic, likely improving membrane permeability but reducing target specificity.
Molecular Weight and Lipophilicity: The target compound’s molecular weight (~387.1) is intermediate between the chloro-substituted analog (389.8) and the cyclohexyl analog (343.4).
Implications of Substituent Variations on Physicochemical and Pharmacological Properties
Electronic Effects:
- Fluorine vs.
Steric and Conformational Effects:
Pharmacokinetic Considerations:
- The 2,5-difluorobenzyl moiety may enhance metabolic stability compared to non-fluorinated analogs by resisting oxidative degradation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
